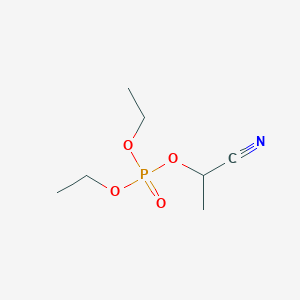
1-cyanoethyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of diethyl 1-cyanoethyl phosphate typically involves a two-step process:
Nucleophilic Substitution Reaction: Diethyl phosphite reacts with bromoacetonitrile in the presence of a strong base to form cyanomethyl diethyl phosphate.
Industrial Production Methods
The industrial production of diethyl 1-cyanoethyl phosphate follows similar synthetic routes but is optimized for large-scale production. The raw materials used are cost-effective, and the reaction conditions are designed to minimize environmental impact and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions
1-cyanoethyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are commonly used.
Methylation: Methylating agents like methyl iodide are employed in the presence of strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonate derivatives .
Wissenschaftliche Forschungsanwendungen
1-cyanoethyl diethyl phosphate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl 1-cyanoethyl phosphate involves its role as a reagent in chemical reactions. It acts as a nucleophile in substitution reactions, facilitating the formation of carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific application and the chemical entities being synthesized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl cyanophosphonate: This compound is similar in structure and is used as a coupling reagent for peptide synthesis.
Diethyl chlorophosphate: Another related compound, used in phosphorylation reactions.
Uniqueness
1-cyanoethyl diethyl phosphate is unique due to its specific applications in the synthesis of sphingosine phosphate receptor agonists and HIV-1 reverse transcriptase inhibitors. Its ability to participate in stereoselective preparation of cyano (trifluoromethyl)pentenenitriles via alkylation followed by elimination reaction also sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
19239-48-6 |
|---|---|
Molekularformel |
C7H14NO4P |
Molekulargewicht |
207.16 g/mol |
IUPAC-Name |
1-cyanoethyl diethyl phosphate |
InChI |
InChI=1S/C7H14NO4P/c1-4-10-13(9,11-5-2)12-7(3)6-8/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
BKZAGOCAPNLJCU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC(C)C#N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(C)C#N |
Key on ui other cas no. |
19239-48-6 |
Synonyme |
(1-Cyanoethyl)diethyl=phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















